methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate
Description
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 2,2,3,3-tetrafluoropropyl group and at the 5-position with a methyl carboxylate ester. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings . Its synthesis likely involves nucleophilic substitution or cyclization reactions, leveraging fluorinated building blocks to achieve the tetrafluoropropyl moiety.
Properties
IUPAC Name |
methyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O2/c1-16-6(15)5-2-3-13-14(5)4-8(11,12)7(9)10/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICALDFFCDNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1CC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Tetrafluoropropyl Halides
A direct method involves reacting 1-methyl-5-carboxypyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions:
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism , where the pyrazole nitrogen attacks the electrophilic carbon of the tetrafluoropropyl halide. Steric hindrance from the fluorinated chain necessitates prolonged reaction times.
Alternative Alkylation Strategies
Recent advancements employ trichloromethyl enones as precursors for carboxyalkyl groups, enabling one-pot synthesis of functionalized pyrazoles. For example:
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React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.
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Hydrolyze the trichloromethyl group to carboxylate under acidic conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
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Microwave Assistance : Reduces reaction time by 40% while maintaining yields >70%.
Structural Characterization and Validation
Post-synthesis, the compound is validated using:
-
NMR Spectroscopy :
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
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Dimethyl Malonate : Preferred over diethyl analogs due to lower cost and easier handling.
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Recyclable Solvents : DMF recovery via distillation reduces waste.
Lithiation at the pyrazole C4 position enables introduction of electrophilic groups, expanding functional diversity. For example:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for modifying bioavailability in pharmaceutical applications.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis (H₂SO₄, reflux) | 1 M H₂SO₄, 12 h, 80°C | 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-5-carboxylic acid | 92% | |
| Basic hydrolysis (NaOH, reflux) | 2 M NaOH, 6 h, 60°C | Sodium salt of the carboxylic acid | 85% |
Hydrolysis is regioselective, preserving the tetrafluoropropyl group while converting the ester to a carboxylic acid. The acidic route provides higher yields due to reduced side reactions.
Nucleophilic Substitution
The carboxylate ester participates in nucleophilic acyl substitution, enabling functional group interconversion.
| Reaction Type | Nucleophile | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| Aminolysis | Benzylamine | THF, 24 h, rt | 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-5-carboxamide | 78% | |
| Alcoholysis | Methanol (transester.) | K₂CO₃, 8 h, 60°C | Methyl ester (no change) | N/A |
Aminolysis proceeds efficiently with primary amines, while transesterification requires stronger bases or elevated temperatures.
Reduction Reactions
The ester group is reducible to alcohols, expanding utility in synthesizing bioactive intermediates.
| Reducing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 4 h, 0°C → rt | [1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-5-yl]methanol | 68% | |
| NaBH₄ (with additives) | MeOH, 12 h, rt | Partial reduction (not observed) | <5% |
LiAlH₄ achieves full reduction to the primary alcohol, while NaBH₄ is ineffective without specialized catalysts.
Stability Under Thermal and Oxidative Conditions
The tetrafluoropropyl group enhances thermal stability but introduces sensitivity to radical initiators:
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| 150°C, 2 h | No decomposition | None | |
| UV light (254 nm), 24 h | Partial defluorination | Fluoride ions, rearranged alkene |
Key Mechanistic Insights
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Ester Reactivity : The electron-withdrawing tetrafluoropropyl group slightly activates the ester toward nucleophilic attack but stabilizes the intermediate tetrahedral species during hydrolysis.
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Steric Effects : The bulky tetrafluoropropyl substituent hinders reactions at the pyrazole N-1 position, directing modifications to the carboxylate group .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate has shown promise in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. A study explored various pyrazole compounds, including this methyl derivative, demonstrating cytotoxic effects against specific cancer cell lines. The results suggested that the introduction of fluorinated groups could enhance lipophilicity and cellular uptake, leading to improved efficacy against tumors .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for use in agrochemicals, particularly as a potential herbicide or fungicide.
Case Study: Herbicidal Activity
In agricultural research, the efficacy of this compound was evaluated against common weeds. Field trials indicated that this compound could inhibit the growth of certain weed species effectively. The fluorinated side chain was found to contribute to its herbicidal activity by disrupting metabolic pathways in target plants .
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in the development of new polymeric materials.
Data Table: Properties for Material Applications
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Thermal Stability | Moderate |
| Potential for Polymerization | High |
Research into the polymerization of this compound has shown that it can be used as a monomer to create fluorinated polymers with enhanced thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Family
Pyrazole derivatives are widely studied due to their versatility in drug discovery and materials science. Below is a comparative analysis of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate with key analogues:
Compound A : 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Features a trifluoromethyl group at position 3, a chlorophenylsulfanyl group at position 5, and a methyl group at position 1.
- Key Differences :
- Applications : Likely used in pesticide development due to sulfur-containing substituents.
Compound B : Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-2-Phenyl-1H-Benzimidazole-5-Carboxylate
- Structure : A benzimidazole core with a 2-oxopyrrolidinylpropyl substituent and an ethyl carboxylate group.
- Key Differences: The benzimidazole ring system provides greater aromaticity and rigidity compared to pyrazole.
- Applications : Common in medicinal chemistry for kinase inhibition or antimicrobial activity.
Compound C : 5Cl-UR-144 ([1-(5-Chloropentyl)-1H-Indol-3-yl] (2,2,3,3-Tetramethylcyclopropyl) Methanone)
- Structure : An indole derivative with a chloropentyl chain and a tetramethylcyclopropyl ketone.
- Key Differences :
- Applications: Investigated as a synthetic cannabinoid receptor agonist.
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycle | Pyrazole | Pyrazole | Benzimidazole | Indole |
| Fluorination | 2,2,3,3-Tetrafluoropropyl | Trifluoromethyl | None | None |
| Key Functional Group | Methyl Carboxylate (COOCH₃) | Aldehyde (CHO) | Ethyl Carboxylate (COOCH₂CH₃) | Tetramethylcyclopropyl Methanone |
| Solubility (Predicted) | Low in water (high fluorination) | Moderate (sulfanyl group) | Moderate (polar substituents) | Low (hydrophobic cyclopropane) |
| Reactivity | Ester hydrolysis, nucleophilic substitution | Aldehyde oxidation, electrophilic substitution | Amide formation, hydrogen bonding | Ketone reduction, cyclopropane ring-opening |
Biological Activity
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is a fluorinated organic compound belonging to the pyrazole class. Its unique structure includes a pyrazole ring substituted with a methyl ester and a tetrafluoropropyl group, which endows it with distinctive chemical and biological properties. This compound has garnered interest for its potential applications in various scientific fields, including medicinal chemistry and material science.
The molecular formula of this compound is . The presence of fluorine atoms significantly influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H8F4N2O |
| Molecular Weight | 218.15 g/mol |
| CAS Number | 1172752-18-9 |
| Solubility | Soluble in organic solvents |
This compound is being investigated for its bioactive properties. The fluorinated groups enhance the compound's binding affinity to various biological targets, potentially modulating enzymatic activities and receptor interactions. Although specific molecular targets remain under study, preliminary findings suggest that this compound could influence signaling pathways relevant to cancer and microbial resistance .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Table 2: Summary of Biological Activity Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Induces apoptosis in specific cancer cell lines |
Applications in Drug Development
Due to its unique chemical structure and biological activity, this compound is being evaluated for potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic contexts.
Future Research Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies will focus on:
- Identifying specific molecular targets : Understanding how this compound interacts at the molecular level will provide insights into its therapeutic potential.
- Exploring structure-activity relationships (SAR) : Investigating how variations in the chemical structure affect biological activity will aid in optimizing lead compounds for drug development.
- Conducting in vivo studies : Animal models will help assess the efficacy and safety profile of this compound before clinical trials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by hydrolysis or alkylation steps to introduce fluorinated substituents . A two-step approach involving bromination of a pyrazole precursor followed by nucleophilic substitution with tetrafluoropropyl groups has been reported for structurally similar compounds . Key parameters include temperature control (60–80°C), inert atmosphere (N₂), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F vibrations in the 1100–1250 cm⁻¹ range .
- ¹H/¹³C NMR : The pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm), while the tetrafluoropropyl group shows complex splitting patterns (δ 4.0–5.0 ppm for CH₂CF₂) .
- X-ray Crystallography : Used to confirm stereochemistry and intermolecular interactions, such as hydrogen bonding between the carboxylate and fluorinated groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
- First Aid : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation reaction to improve yields of the pyrazole core?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction kinetics .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
- Statistical Design : Use response surface methodology (RSM) to model variables (temperature, molar ratios) and identify optimal conditions .
Q. How should contradictions in NMR data between synthetic batches be systematically investigated?
- Methodological Answer :
- Purity Assessment : Perform HPLC-MS to rule out impurities (>98% purity threshold) .
- Dynamic NMR Studies : Analyze variable-temperature NMR to detect conformational equilibria or rotamers in the tetrafluoropropyl chain .
- Cross-Validation : Compare with computational predictions (DFT calculations for chemical shifts) to resolve ambiguities .
Q. What strategies are recommended for assessing the environmental impact and biodegradability of this compound?
- Methodological Answer :
- OECD Guidelines : Conduct ready biodegradability tests (OECD 301F) to measure mineralization in aqueous systems .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hr EC₅₀) and algal growth inhibition tests .
- Soil Mobility Studies : Perform column leaching experiments to evaluate adsorption coefficients (Kd) in different soil types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
